(3-Acetylsulfanyl-4-oxopentyl) acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

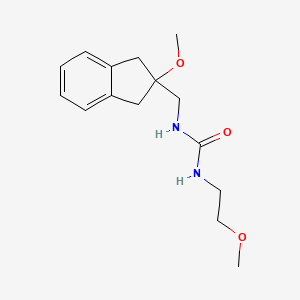

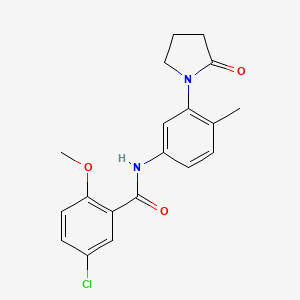

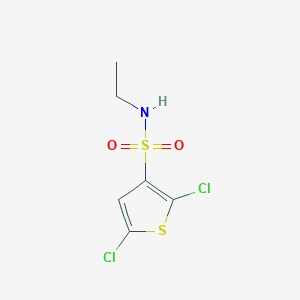

“(3-Acetylsulfanyl-4-oxopentyl) acetate” is a chemical compound with the CAS Number: 1081543-63-6 . It has a molecular weight of 218.27 . The IUPAC name for this compound is 3-(acetylthio)-4-oxopentyl acetate . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14O4S/c1-6(10)9(14-8(3)12)4-5-13-7(2)11/h9H,4-5H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is stored at room temperature .科学的研究の応用

Synthesis and Structural Studies

- (3-Acetylsulfanyl-4-oxopentyl) acetate serves as an important intermediate in synthesizing vitamin B_1 through a series of reactions including chloration, hydration-esterification, and substitution, with a total yield above 65% (Li Pu-rui, 2003).

- In the synthesis of new compounds, such as 3-acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate, this chemical is utilized to investigate structural and electronic properties, contributing to potential biological and pharmacological applications (Milanović et al., 2021).

Biotechnological Applications

- The compound plays a role in the production of poly(beta-hydroxybutyrate) by microorganisms under dynamic substrate supply conditions, such as in wastewater treatment processes (van Aalst-van Leeuwen et al., 1997).

- It is involved in the biosynthesis of (R)-3-hydroxybutyric acid, an important chiral intermediate in the chemical industry, using engineered Escherichia coli and acetate as a carbon source (Fei et al., 2021).

Environmental Science and Technology

- Research shows that the compound can be involved in the process of carbon isotope fractionation by sulfate-reducing bacteria using different pathways for the oxidation of acetate, which is significant in understanding environmental biogeochemical cycles (Goevert & Conrad, 2008).

Chemical and Catalytic Research

- The compound serves as a substrate for enzymes such as acetylcholinesterase, indicating its potential for spectrophoto-metric studies in enzyme research (Steinberg et al., 1972).

- It is used in the study of thermolabile protecting groups for phosphodiesters, contributing to advancements in chemical synthesis methods (Kiuru et al., 2013).

Safety and Hazards

The safety information for “(3-Acetylsulfanyl-4-oxopentyl) acetate” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

(3-acetylsulfanyl-4-oxopentyl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4S/c1-6(10)9(14-8(3)12)4-5-13-7(2)11/h9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTBTMJVBJHVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCOC(=O)C)SC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(4-Chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one](/img/structure/B2436959.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride](/img/structure/B2436962.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436970.png)

![2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide](/img/structure/B2436973.png)

![5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2436978.png)